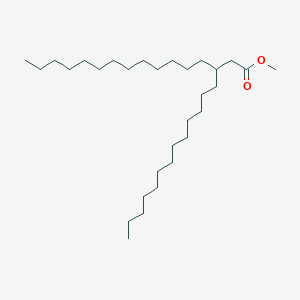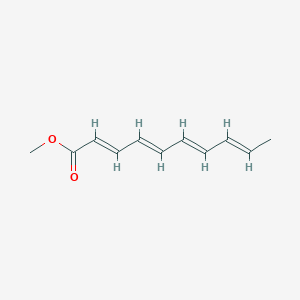
Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate is an organic compound characterized by its conjugated polyene structure This compound is a methyl ester derivative of deca-2,4,6,8-tetraenoic acid, featuring a series of alternating double bonds that contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate typically involves the esterification of deca-2,4,6,8-tetraenoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid are used to accelerate the esterification reaction, and the process is optimized to minimize by-products and maximize the purity of the final product.
化学反应分析
Types of Reactions
Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce fully saturated esters.
科学研究应用
Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study conjugated systems and their reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism by which Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds allow the compound to participate in electron transfer reactions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and affect cellular processes.
相似化合物的比较
Similar Compounds
- Methyl (2E,4E,6E,8E,10E,12E,14E)-15-(1-hydroxy-2,2,6-trimethyl-6-[(trimethylsilyl)oxy]cyclohexyl)-4,9,13-trimethyl-2,4,6,8,10,12,14-pentadecaheptaenoate
- Methyl (2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-4,8,13,17,21,25-hexamethyl-2,4,6,8,10,12,14,16,18,20,24-hexacosaundecaenoate
Uniqueness
Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate is unique due to its specific conjugated polyene structure, which imparts distinct chemical reactivity and potential applications. Its relatively simple structure compared to more complex polyenes makes it an ideal model compound for studying fundamental chemical and biological processes.
属性
IUPAC Name |
methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H,1-2H3/b4-3+,6-5+,8-7+,10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXFAZSXEWIKEQ-BYFNFPHLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC=CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C/C=C/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
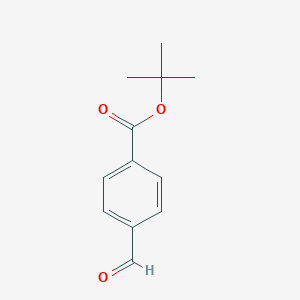
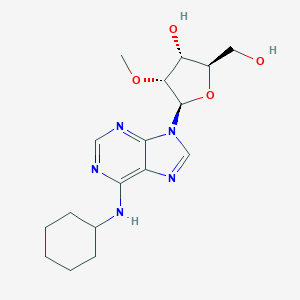


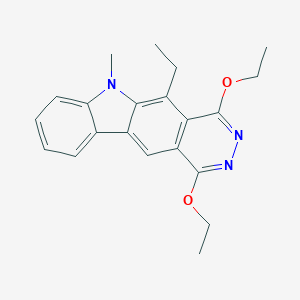
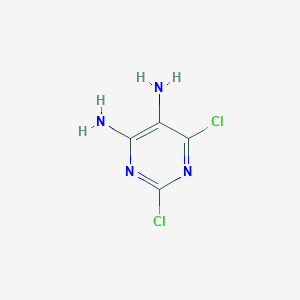
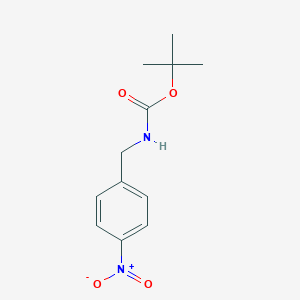
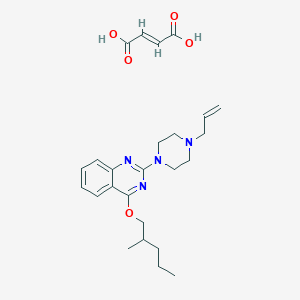
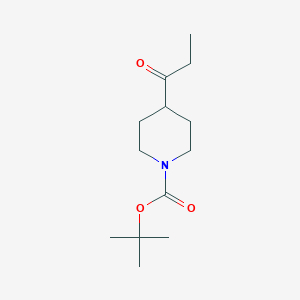
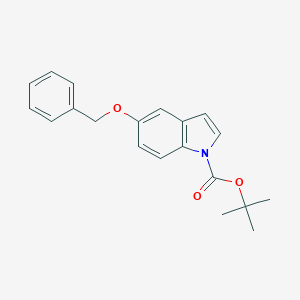
![tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B153436.png)
![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)
![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)
